Cas no 117428-51-0 (Methyl (αE)-2-(chloromethyl)-α-(methoxymethylene)benzeneacetate)

Methyl (αE)-2-(chloromethyl)-α-(methoxymethylene)benzeneacetate structure
117428-51-0 structure
Product Name:Methyl (αE)-2-(chloromethyl)-α-(methoxymethylene)benzeneacetate
CAS No:117428-51-0
Molecular Formula:C12H13O3Cl
Molecular Weight:240.68282
MDL:MFCD14635207
CID:1210644
PubChem ID:45108229

Methyl (αE)-2-(chloromethyl)-α-(methoxymethylene)benzeneacetate Properties

Names and Identifiers

    • Methyl (e)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate
    • CTK5C3218
    • Methyl 2-(2-(1-phenyl-4-piperazinyl)ethylamino)benzoate
    • 2-[2-(4-phenyl-piperazin-1-yl)-ethylamino]-benzoic acid methyl ester
    • methyl 2-[2-(chloromethyl)phenyl]-3-methoxypropenoate
    • methyl (E)-3-methoxy-2-(2-chloromethylphenyl)acrylate
    • Benzoic acid, 2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)-, methyl ester
    • LS-38163
    • methyl 2-(2-chloromethyl phenyl)-3-methoxyacrylate
    • Compound 756-267
    • AC1MHET8
    • AG-G-48012
    • Methyl 2-[2-(1-phenyl4-piperazinyl)-ethylamino]-benzoate
    • (E)-methyl 2-[2-(chloromethyl)phenyl]-3-methoxypropenoate
    • E-methyl 2-(chloromethyl)phenyl-3-methoxy-propenoate
    • (E)-methyl 2-(2-(chloromethyl)phenyl)-3-methoxyacrylate
    • methyl (Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
    • Benzeneacetic acid, 2-(chloromethyl)-alpha-(methoxymethylene)-, methyl ester, (alphaE)-
    • Methyl (alphaE)-2-(chloromethyl)-alpha-(methoxymethylene)benzeneacetate
    • methyl (2Z)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
    • 117428-51-0
    • SCHEMBL5997796
    • (E)-methyl2-(2-(chloromethyl)phenyl)-3-methoxyacrylate
    • methyl (E)-2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
    • 117428-95-2
    • AKOS015890092
    • A803774
    • Methyl (I+/-E)-2-(chloromethyl)-I+/--(methoxymethylene)benzeneacetate
    • DTXSID201175509
    • METHYL (2E)-2-[2-(CHLOROMETHYL)PHENYL]-3-METHOXYPROP-2-ENOATE
    • MDL: MFCD14635207
    • InChIKey: QHBMFLGCOYKWJH-DHZHZOJOSA-N
    • Inchi: InChI=1S/C12H13ClO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3/b11-8+
    • SMILES: COC=C(C1=CC=CC=C1CCl)C(=O)OC

Computed Properties

  • Exact Mass: 240.05500
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 240.0553220g/mol
  • Heavy Atom Count: 16
  • Complexity: 263
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.4
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • LogP: 2.58570
  • PSA: 35.53000

Methyl (αE)-2-(chloromethyl)-α-(methoxymethylene)benzeneacetate Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AA18351-100g
Benzeneacetic acid, 2-(chloromethyl)-α-(methoxymethylene)-, methyl ester, (αE)-
117428-51-0 95%
100g
$160.00
eNovation Chemicals LLC
K93966-100g
Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoate
117428-51-0 95%
100g
$1850
TRC
M622460-50mg
Methyl (αE)-2-(chloromethyl)-α-(methoxymethylene)benzeneacetate
117428-51-0
50mg
$270.00 2023-05-17

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